1,2,3-Trimethoxypropane synthesis from glycerol mechanism
1,2,3-Trimethoxypropane synthesis from glycerol mechanism
An in-depth technical guide on the synthesis of 1,2,3-trimethoxypropane from glycerol (B35011), tailored for researchers, scientists, and drug development professionals.
Introduction
1,2,3-Trimethoxypropane (1,2,3-TMP) is the trimethyl ether derivative of glycerol, a readily available and renewable resource often sourced from triglycerides in plants and animals.[1][2][3][4] Its favorable properties, including low toxicity, have led to its classification as a "green" solvent, presenting a viable and more environmentally friendly alternative to conventional solvents like diglyme.[1][2][3] The successful synthesis of 1,2,3-TMP has opened avenues for its use in various applications, including as a physical solvent for CO2 absorption and as an electrolyte in batteries.[1][5]
Synthesis of 1,2,3-Trimethoxypropane via Phase Transfer Catalysis
The synthesis of 1,2,3-trimethoxypropane from glycerol can be effectively achieved in a single step through phase transfer catalysis, yielding good selectivity and yield.[6] This method involves the methylation of all three hydroxyl groups of the glycerol backbone.
Reaction Mechanism
The reaction proceeds through a stepwise methylation of the hydroxyl groups of glycerol. The mechanism involves the deprotonation of the hydroxyl groups by a strong base, such as potassium hydroxide (B78521) (KOH), to form alkoxides. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663), facilitates the transfer of the alkoxide ions from the solid or aqueous phase to the organic phase where the methylating agent is present. This process is repeated until all three hydroxyl groups are methylated, forming 1,2,3-trimethoxypropane. The reaction forms several intermediates, including 3-methoxypropan-1,2-diol, 1,3-dimethoxypropan-2-ol, and 2,3-dimethoxypropan-1-ol, before the final product is obtained.[7]
Caption: Reaction pathway for the synthesis of 1,2,3-trimethoxypropane from glycerol.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 1,2,3-trimethoxypropane from glycerol using phase transfer catalysis.[7]
Materials and Equipment
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Reactants:
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Glycerol (1.51 mol)
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Potassium hydroxide (KOH) pellets, 85% (2.53 mol)
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Tetrabutylammonium hydrogen sulfate ((n-Bu)4NHSO4) (15.6 mmol)
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Methylating agent (e.g., dimethyl sulfate or methyl iodide)
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Solvent for Extraction:
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Drying Agent:
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Calcium hydride (CaH2)
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Equipment:
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2 L double-walled glass reactor with a cooling system
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Mechanical anchor Teflon stirrer
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Soxhlet extractor
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Distillation apparatus
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Procedure
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Reaction Setup: In a 2 L double-walled glass reactor equipped with a cooling system and a mechanical stirrer, add glycerol (139 g, 1.51 mol), potassium hydroxide pellets (142 g, 2.53 mol), and tetrabutylammonium hydrogen sulfate (5.28 g, 15.6 mmol).[7]
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Methylation: The methylating agent is added to the reaction mixture. The reaction is stirred at a controlled temperature.
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Work-up: After the reaction is complete, the solid salts are filtered.
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Purification:
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Product Isolation: 1,2,3-Trimethoxypropane is collected as a colorless liquid at 66-69 °C / 90 mbar.[7]
Caption: Experimental workflow for the synthesis and purification of 1,2,3-trimethoxypropane.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 1,2,3-trimethoxypropane from glycerol.
| Parameter | Value | Reference |
| Reactants | ||
| Glycerol | 1.51 mol (139 g) | [7] |
| Potassium Hydroxide (85%) | 2.53 mol (142 g) | [7] |
| (n-Bu)4NHSO4 | 15.6 mmol (5.28 g) | [7] |
| Product Yield | ||
| With Soxhlet Extraction | 79% (161 g) | [7] |
| Without Soxhlet Extraction | 57% | [7] |
| Distillation Conditions | ||
| Temperature | 66-69 °C | [7] |
| Pressure | 90 mbar | [7] |
Product Characterization
The synthesized 1,2,3-trimethoxypropane and reaction intermediates can be identified and analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The retention times (RT) for the components in a typical GC analysis are as follows:
| Compound | Retention Time (min) | Reference |
| 1,3-dimethoxypropan-2-ol | 7.09 | [7] |
| 1,2,3-trimethoxypropane | 7.49 | [7] |
| 3-methoxypropan-1,2-diol | 7.58 | [7] |
| 2,3-dimethoxypropan-1-ol | 7.66 | [7] |
| Glycerol | 9.62 | [7] |
Conclusion
The synthesis of 1,2,3-trimethoxypropane from glycerol via phase transfer catalysis is an efficient method for producing a valuable, green solvent from a renewable feedstock. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to replicate and potentially optimize this synthesis for various applications. The low toxicity and favorable physical properties of 1,2,3-TMP underscore its potential as a sustainable alternative in chemical processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - 1,2,3-Trimethoxypropane: A Glycerol-Derived Physical Solvent for CO2 Absorption - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Trimethoxypropane: a bio-sourced glyme as electrolyte for lithium–O2 batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
